N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a base such as piperidine.
Biginelli Reaction: A multicomponent reaction that combines urea, an aldehyde, and a β-keto ester to form the benzothiazole ring.
Microwave Irradiation: This method accelerates the reaction process and increases yield by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have shown that it can interact with various proteins, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds have similar benzothiazole cores and exhibit antibacterial activity.
Benzothiazole Derivatives: Other derivatives include those with different substituents on the benzothiazole ring, which may have varying biological activities.
Uniqueness
N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-11-9-14(12(2)25-11)18(23)22(10-13-5-4-8-24-13)19-21-17-15(20)6-3-7-16(17)26-19/h3,6-7,9,13H,4-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLFXUSRQCQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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